molecular formula C15H10N2O B7468316 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile

3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile

Cat. No. B7468316
M. Wt: 234.25 g/mol
InChI Key: SACCNDZQNYUJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzoquinolizine family, which is known for its diverse biological activities. The unique structure of 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile makes it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain fungal and bacterial strains. In addition, the compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile in lab experiments is its diverse biological activities. The compound has been shown to exhibit a range of effects, making it useful for studying various cellular processes. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile. One area of interest is the development of analogs or derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action and to determine the compound's potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile involves several steps. The initial step involves the reaction of 2-aminobenzophenone with ethyl cyanoacetate to form an intermediate compound. The intermediate is then subjected to a series of reactions, including cyclization and dehydration, to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methyl-1-oxobenzo[f]quinolizine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-10-8-15(18)17-13-5-3-2-4-11(13)6-7-14(17)12(10)9-16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACCNDZQNYUJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=C1C#N)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile

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